2-(1,3-dimethyl-2,4-dioxo-3,4,6,7-tetrahydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetamide
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Overview
Description
2-(1,3-dimethyl-2,4-dioxo-3,4,6,7-tetrahydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetamide is a chemical compound with a complex molecular structure. It falls under the class of purine derivatives and has notable significance in various fields of scientific research due to its unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-(1,3-dimethyl-2,4-dioxo-3,4,6,7-tetrahydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetamide involves multiple steps, typically starting from purine precursors. The synthesis may involve alkylation, cyclization, and oxidation reactions under controlled conditions, often employing specific catalysts or solvents to achieve the desired product.
Industrial Production Methods: On an industrial scale, the production may be streamlined using automated systems to ensure consistent quality and yield. Industrial methods may include continuous flow processes and the utilization of robust catalytic systems to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where it may react with oxidizing agents to form new derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, often changing its biological activity.
Substitution: Various nucleophiles can substitute groups on the molecule, creating a range of derivatives with potentially different properties.
Common Reagents and Conditions: Reagents like hydrogen peroxide (for oxidation), lithium aluminum hydride (for reduction), and halogenated solvents (for substitution) are commonly used. Conditions such as temperature, pH, and solvent type are meticulously controlled to direct the course of these reactions.
Major Products: The products of these reactions vary widely, but typically include a range of purine derivatives, each with distinct chemical and biological properties.
Scientific Research Applications
2-(1,3-dimethyl-2,4-dioxo-3,4,6,7-tetrahydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetamide has broad applications across multiple fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Serves as a molecular probe for studying enzyme activities and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Industry: Employed in the development of new materials and catalysts.
Mechanism of Action
This compound exerts its effects through various mechanisms:
Molecular Targets: It interacts with enzymes and receptors in biological systems, modulating their activity.
Pathways Involved: The compound can affect multiple cellular pathways, including those involved in DNA replication, repair, and transcription.
Comparison with Similar Compounds
6-thioguanine
Azathioprine
Caffeine
Theobromine
Each of these compounds shares a core purine structure but differs in its functional groups and biological activity.
This is just scratching the surface, really
Properties
IUPAC Name |
2-(2,4-dimethyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O3/c1-14-8-7(9(19)15(2)11(14)20)17-4-3-16(5-6(12)18)10(17)13-8/h3-5H2,1-2H3,(H2,12,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRIEVHWKQZFSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CCN(C3=N2)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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